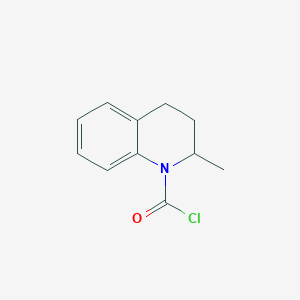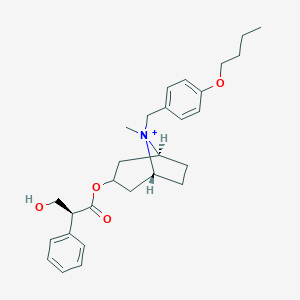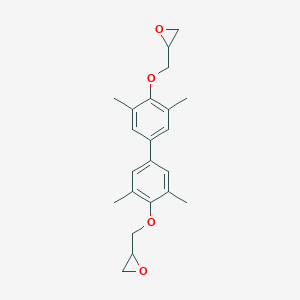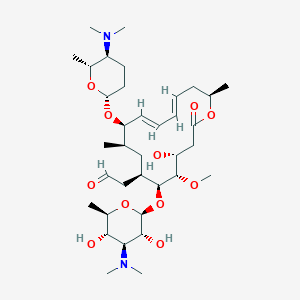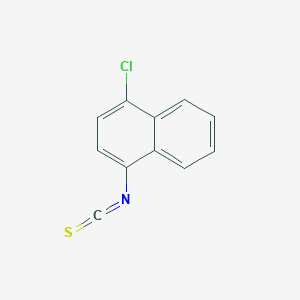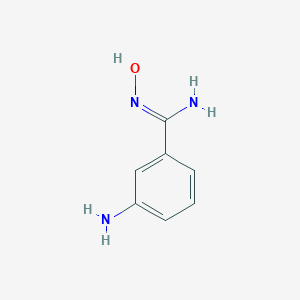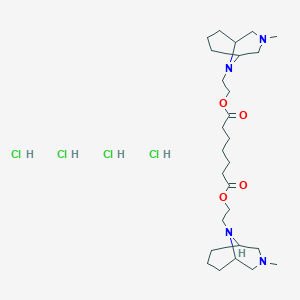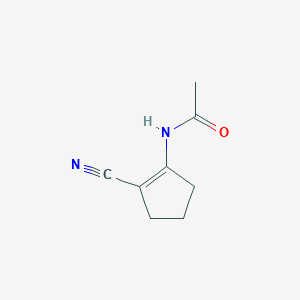![molecular formula C8H10N4O B033842 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one CAS No. 108777-80-6](/img/structure/B33842.png)
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in treating various diseases, including diabetes, obesity, and cancer.
Wirkmechanismus
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one works by inhibiting the activity of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, which is a negative regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound increases insulin sensitivity and glucose uptake, leading to improved glycemic control. In cancer cells, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibits the activity of several proteins involved in cell survival and proliferation, leading to decreased cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one have been extensively studied. In animal models, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes and obesity. In cancer cells, this compound has been found to inhibit cell growth and proliferation, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one in lab experiments is its specificity for 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibition. This compound has been found to selectively inhibit 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, without affecting the activity of other phosphatases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one. One area of interest is the development of more potent and selective 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibitors. Another area of interest is the exploration of the potential of this compound in combination therapy with other drugs for the treatment of diabetes, obesity, and cancer. Additionally, more research is needed to understand the long-term effects of this compound on metabolic and cancer-related outcomes.
Synthesemethoden
The synthesis of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields the desired product, which can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit protein tyrosine phosphatase 1B (1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one), which is a key regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound can improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and obesity.
In addition to its potential in treating metabolic disorders, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has also shown promise in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of several proteins involved in cancer cell survival and proliferation.
Eigenschaften
CAS-Nummer |
108777-80-6 |
|---|---|
Produktname |
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)8(13)11-12(7)3/h1-3H3,(H,11,13) |
InChI-Schlüssel |
CKSLPUFDMRUJGX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=O)NN2C)C |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=O)NN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




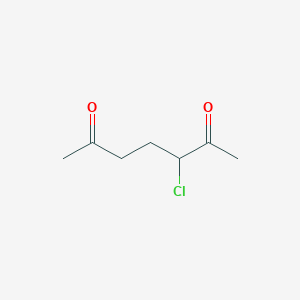
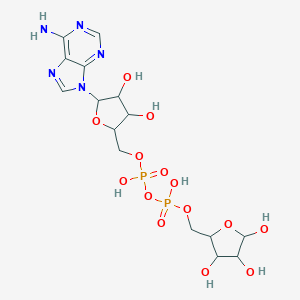
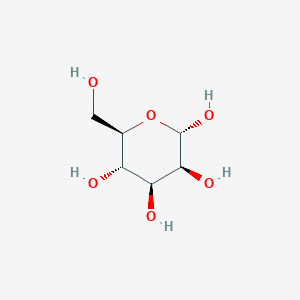
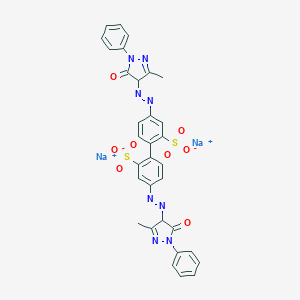
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
